molecular formula C12H17NO2S B13519731 6-((3-Aminophenyl)thio)hexanoic acid

6-((3-Aminophenyl)thio)hexanoic acid

Cat. No.: B13519731
M. Wt: 239.34 g/mol
InChI Key: XASAVWZTDQUUPG-UHFFFAOYSA-N
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Description

6-((3-Aminophenyl)thio)hexanoic acid is an organic compound that features a hexanoic acid backbone with a 3-aminophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Aminophenyl)thio)hexanoic acid typically involves the thiolation of hexanoic acid derivatives with 3-aminothiophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((3-Aminophenyl)thio)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-((3-Aminophenyl)thio)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((3-Aminophenyl)thio)hexanoic acid involves its interaction with specific molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue with similar structural features but lacking the thiophenyl group.

    3-Aminothiophenol: Contains the thiophenyl group but lacks the hexanoic acid backbone.

Uniqueness

6-((3-Aminophenyl)thio)hexanoic acid is unique due to the combination of the hexanoic acid backbone and the 3-aminophenylthio substituent. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

6-(3-aminophenyl)sulfanylhexanoic acid

InChI

InChI=1S/C12H17NO2S/c13-10-5-4-6-11(9-10)16-8-3-1-2-7-12(14)15/h4-6,9H,1-3,7-8,13H2,(H,14,15)

InChI Key

XASAVWZTDQUUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCCCC(=O)O)N

Origin of Product

United States

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